molecular formula C15H14O9S B1429414 Epicatechin-5-sulfate CAS No. 1194377-44-0

Epicatechin-5-sulfate

Cat. No.: B1429414
CAS No.: 1194377-44-0
M. Wt: 370.3 g/mol
InChI Key: MWSSRHFQMROXGK-IUODEOHRSA-N
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Description

Epicatechin-5-sulfate: is a sulfated derivative of epicatechin, a type of flavanol found in various plants, including tea, cocoa, and certain fruits. This compound is known for its potential health benefits, including antioxidant, anti-inflammatory, and cardiovascular protective effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of epicatechin-5-sulfate typically involves the sulfation of epicatechin. This can be achieved through the reaction of epicatechin with sulfur trioxide-pyridine complex or chlorosulfonic acid under controlled conditions. The reaction is usually carried out in an organic solvent such as pyridine or dimethylformamide (DMF) at low temperatures to prevent decomposition .

Industrial Production Methods

Industrial production of this compound may involve the extraction of epicatechin from natural sources followed by chemical sulfation. The process includes:

    Extraction: Epicatechin is extracted from plant materials using solvents like ethanol or methanol.

    Purification: The extracted epicatechin is purified using techniques such as column chromatography.

    Sulfation: The purified epicatechin is then sulfated using sulfur trioxide-pyridine complex or chlorosulfonic acid.

    Isolation: The final product, this compound, is isolated and purified.

Chemical Reactions Analysis

Types of Reactions

Epicatechin-5-sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Epicatechin-5-sulfate has a wide range of applications in scientific research:

Chemistry

    Analytical Chemistry: Used as a standard for the quantification of sulfated flavonoids in plant extracts.

    Synthetic Chemistry: Serves as a precursor for the synthesis of other bioactive compounds.

Biology

    Cellular Studies: Investigated for its effects on cellular oxidative stress and inflammation.

    Enzyme Inhibition: Studied for its potential to inhibit enzymes involved in oxidative stress pathways.

Medicine

    Cardiovascular Health: Explored for its protective effects against cardiovascular diseases.

    Diabetes Management: Investigated for its potential to improve insulin sensitivity and glucose metabolism.

Industry

    Nutraceuticals: Used in the formulation of dietary supplements aimed at improving cardiovascular health.

    Cosmetics: Incorporated into skincare products for its antioxidant properties.

Mechanism of Action

Epicatechin-5-sulfate exerts its effects through several molecular mechanisms:

    Antioxidant Activity: Scavenges free radicals and reduces oxidative stress.

    Anti-inflammatory Effects: Inhibits the production of pro-inflammatory cytokines.

    Enzyme Modulation: Activates endothelial nitric oxide synthase (eNOS), enhancing nitric oxide production and improving vascular function.

Comparison with Similar Compounds

Similar Compounds

    Epicatechin: The parent compound, known for its antioxidant and cardiovascular benefits.

    Epicatechin-3-gallate: Another derivative with potent antioxidant properties.

    Catechin: A related flavanol with similar health benefits.

Uniqueness

Epicatechin

Properties

IUPAC Name

[(2R,3R)-2-(3,4-dihydroxyphenyl)-3,7-dihydroxy-3,4-dihydro-2H-chromen-5-yl] hydrogen sulfate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O9S/c16-8-4-13-9(14(5-8)24-25(20,21)22)6-12(19)15(23-13)7-1-2-10(17)11(18)3-7/h1-5,12,15-19H,6H2,(H,20,21,22)/t12-,15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWSSRHFQMROXGK-IUODEOHRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=CC(=C2)O)OS(=O)(=O)O)C3=CC(=C(C=C3)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

370.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194377-44-0
Record name Epicatechin-5-sulfate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1194377440
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name EPICATECHIN-5-SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8T66C0D002
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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